3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide
Overview
Description
3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide typically involves multiple steps, starting from simpler precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Ethoxy and Propoxy Groups: These groups are usually introduced through nucleophilic substitution reactions using ethyl and propyl halides, respectively.
Fluorination: The fluorophenyl group is introduced via nucleophilic aromatic substitution using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of the benzamide group to an amine.
Substitution: The ethoxy, propoxy, and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) for nucleophilic substitution or iodine monochloride (ICl) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or deiodinated compounds.
Scientific Research Applications
3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which 3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide exerts its effects involves its interaction with specific molecular targets. The ethoxy, fluorophenyl, and propoxy groups can interact with enzymes or receptors, modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-N-(2-fluorophenyl)benzamide
- 3-ethoxy-N-(2-fluorophenyl)propanamide
Uniqueness
3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds without the iodine group. This uniqueness makes it a valuable compound for specific applications where iodine’s properties are beneficial.
Properties
IUPAC Name |
3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FINO3/c1-3-9-24-17-14(20)10-12(11-16(17)23-4-2)18(22)21-15-8-6-5-7-13(15)19/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTSGMDOJNIKME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C(=O)NC2=CC=CC=C2F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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